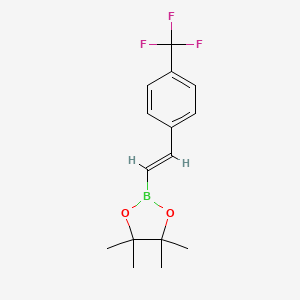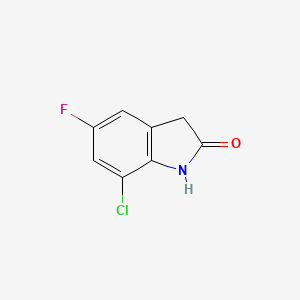
Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound . It is a boric acid ester intermediate with benzene rings . The compound can be a colorless to yellow liquid or semi-solid or solid .
Synthesis Analysis
The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is a boric acid ester intermediate with benzene rings . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.09 . It has a refractive index of n20/D 1.396 (lit.) . It has a boiling point of 42-43 °C/50 mmHg (lit.) and a density of 0.882 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, along with similar compounds, are boric acid ester intermediates with benzene rings. These compounds have been synthesized through a three-step substitution reaction. Their structures were confirmed using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Additionally, single crystals were analyzed through X-ray diffraction and subjected to crystallographic and conformational analyses. The molecular structures were calculated using density functional theory (DFT) and compared with the X-ray diffraction values. This research reveals some physicochemical properties of these compounds, including their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Applications in Synthesis and Imaging
The compound and its derivatives have applications in the synthesis of various chemical intermediates. For instance, they can be used in the synthesis of carbon-11-labeled CK1 inhibitors, which are potential PET radiotracers for imaging in Alzheimer's disease research. This involves preparing the compound from certain precursors and involves processes like O-[11C]methylation (Gao et al., 2018).
Exploration in Mesomorphic Properties
In research focusing on liquid crystals, derivatives of this compound have been studied for their mesomorphic properties. Specifically, a series of difluoro substituted benzoate derivatives, including similar compounds, have been reported to display a rich polymesomorphic sequence with properties like anticlinic, indicating potential applications in materials science (Cruz et al., 2001).
Hydrolytic Stability and Cytoprotection Studies
Modifying derivatives of this compound has been researched for improved hydrolytic stability and cytoprotection against oxidative stress. For example, BSIH, a prodrug version of a metal chelator containing a boronate group similar to the one in this compound, has shown promise for conditionally targeting iron sequestration in cells under oxidative stress (Wang & Franz, 2018).
Wirkmechanismus
Target of Action
Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 2,6-Difluoro-4-(methoxycarbonyl)phenylboronic acid, pinacol ester, is a boric acid ester intermediate . The primary targets of this compound are enzymes produced by boric acid compounds .
Mode of Action
The compound interacts with its targets, the enzymes, leading to the production of highly reactive oxygen species . This interaction and the resulting changes can lead to apoptosis of certain cancer cells .
Biochemical Pathways
The affected pathways primarily involve the production of reactive oxygen species, which can lead to oxidative stress . The downstream effects include apoptosis and necrosis of cancer cells .
Pharmacokinetics
The compound’s structure, confirmed by ftir, 1h and 13c nmr spectroscopy, and mass spectrometry , may influence its absorption, distribution, metabolism, and excretion, thereby impacting its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the induction of oxidative stress, leading to apoptosis and necrosis of cancer cells . Specifically, it has been found to be effective against HCT116 human colon cancer cells and HeLa cells .
Action Environment
It’s worth noting that the compound’s stability to water and air makes it a significant nucleophile in the suzuki reaction .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)11-9(16)6-8(7-10(11)17)12(18)19-5/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGADBVGBEFYTMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675151 |
Source


|
| Record name | Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218791-32-2 |
Source


|
| Record name | Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

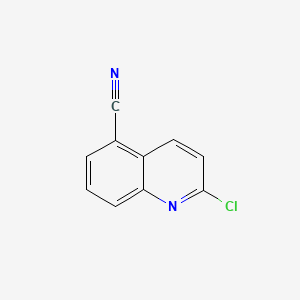
![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)
![Spiro[4.5]decan-8-ol](/img/structure/B567664.png)
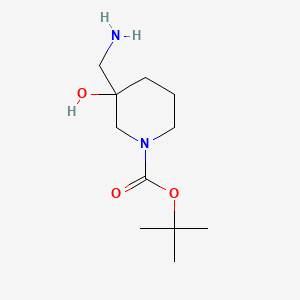
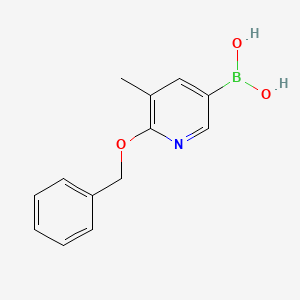
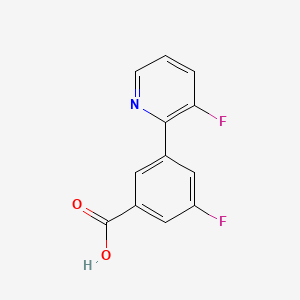
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B567672.png)
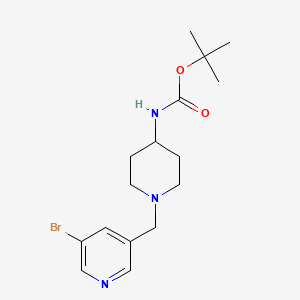
![1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B567675.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B567676.png)
